1-(3,4-dihydroquinolin-1(2H)-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-thiophenecarboxaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Similar in structure but with different biological activities.
Quinolinyl-pyrazoles: Share the quinoline moiety but differ in their pharmacological profiles.
Thiazoles: Contain a thiophene ring but have distinct chemical and biological properties.
Uniqueness
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is unique due to its combination of quinoline and thiophene rings, which imparts specific electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
Molecular Formula |
C15H15NOS |
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Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(11-13-7-4-10-18-13)16-9-3-6-12-5-1-2-8-14(12)16/h1-2,4-5,7-8,10H,3,6,9,11H2 |
InChI Key |
HYMFRTLPAWOWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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